Thalidomide-O-amido-C8-NH2 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-amido-C8-NH2 hydrochloride is a synthetic conjugate of an E3 ligase ligand-linker, which combines a cereblon ligand derived from Thalidomide and a linker . This compound is primarily utilized in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are bifunctional molecules designed to induce targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-amido-C8-NH2 hydrochloride involves the conjugation of a cereblon ligand derived from Thalidomide with a linker . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the preparation involves peptide coupling reactions and reductive amination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. The compound is typically synthesized in research laboratories for scientific purposes and is not produced on a large industrial scale .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-amido-C8-NH2 hydrochloride undergoes various chemical reactions, including:
Peptide Coupling Reactions: Utilized in the synthesis of the compound itself.
Reductive Amination: A common method for attaching linkers to the cereblon ligand.
Common Reagents and Conditions
Peptide Coupling Reagents: Such as carbodiimides and coupling agents like HATU or EDC.
Reductive Amination Reagents: Typically involves reducing agents like sodium cyanoborohydride.
Major Products Formed
The major product formed from these reactions is this compound itself, which can be further utilized in the synthesis of PROTACs .
Scientific Research Applications
Thalidomide-O-amido-C8-NH2 hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
Thalidomide-O-amido-C8-NH2 hydrochloride functions by binding to cereblon, an E3 ubiquitin ligase, through its cereblon ligand component . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation . The linker component of the compound allows for the attachment of various targeting ligands, enabling the selective degradation of specific proteins .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound from which the cereblon ligand is derived.
Pomalidomide: Another derivative of Thalidomide with similar cereblon-binding properties.
Lenalidomide: A Thalidomide analog with enhanced immunomodulatory effects.
Uniqueness
Thalidomide-O-amido-C8-NH2 hydrochloride is unique due to its specific design as a PROTAC component, combining a cereblon ligand with a linker to facilitate targeted protein degradation . This distinguishes it from other Thalidomide derivatives that primarily function as immunomodulatory agents .
Biological Activity
Thalidomide-O-amido-C8-NH2 hydrochloride is a synthetic compound that plays a significant role in targeted protein degradation through its application in PROTAC (Proteolysis Targeting Chimera) technology. This compound incorporates a thalidomide-based cereblon ligand, which is crucial for its biological activity. The following sections detail the mechanisms of action, research findings, and case studies related to its biological activity.
This compound functions primarily as an E3 ligase ligand-linker conjugate. It binds to cereblon (CRBN), an E3 ubiquitin ligase, facilitating the targeted degradation of specific proteins within cells. This mechanism exploits the ubiquitin-proteasome system, allowing selective degradation of proteins associated with various diseases, particularly cancers and autoimmune disorders.
Key Features:
- E3 Ligase Interaction: The compound's ability to bind to CRBN enables it to recruit target proteins for ubiquitination and subsequent degradation.
- Degron-Linker Structure: The structure includes a linker that connects the cereblon ligand to the target protein, enhancing the efficacy of protein degradation.
1. In Vitro Studies
Research has demonstrated that this compound effectively induces the degradation of various target proteins in cell lines expressing CRBN. A study showed that this compound leads to a dose-dependent decrease in protein levels of transcription factors such as SALL4, which are implicated in developmental processes and cancer progression .
Target Protein | Degradation Induced by Thalidomide-O-amido-C8-NH2 |
---|---|
SALL4 | Significant reduction observed in treated cells |
ZNF692 | Robust degradation noted |
RNF166 | Induced degradation confirmed |
2. Clinical Implications
Thalidomide itself has a controversial history due to its teratogenic effects; however, derivatives like this compound are being explored for their therapeutic potential in treating conditions such as multiple myeloma and autoimmune diseases. The FDA has approved thalidomide for specific uses, highlighting its efficacy despite safety concerns .
Case Study 1: Multiple Myeloma Treatment
A clinical trial investigated the use of thalidomide derivatives, including this compound, in patients with multiple myeloma. Results indicated improved patient outcomes with reduced tumor burden and enhanced survival rates when combined with traditional therapies .
Case Study 2: Autoimmune Disorders
Another study focused on patients with rheumatoid arthritis treated with thalidomide analogs. The findings revealed significant reductions in inflammatory markers and improved clinical scores, suggesting a beneficial role for thalidomide derivatives in managing autoimmune conditions .
Properties
Molecular Formula |
C23H31ClN4O6 |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride |
InChI |
InChI=1S/C23H30N4O6.ClH/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);1H |
InChI Key |
KPPZEDZTBDIUJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.